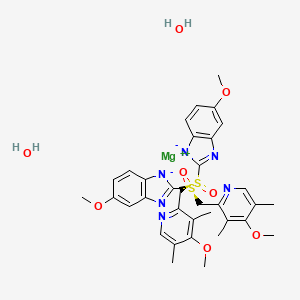

Esomeprazol-Magnesium-Dihydrat

Übersicht

Beschreibung

Esomeprazole is a proton pump inhibitor used to reduce stomach acid production. It is commonly sold under the brand name Nexium. Esomeprazole is the S-isomer of omeprazole, which means it is a specific enantiomer of the racemic mixture of omeprazole. It is used to treat conditions such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome .

Wirkmechanismus

Target of Action

Esomeprazole magnesium dihydrate primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production .

Mode of Action

Esomeprazole magnesium dihydrate exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production . It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by esomeprazole magnesium dihydrate is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole prevents the final step in gastric acid production, thereby suppressing stomach acid secretion .

Pharmacokinetics

The pharmacokinetics of esomeprazole magnesium dihydrate are such that its duration of antisecretory effect persists longer than 24 hours . This is due to the irreversible binding of esomeprazole to the (H+, K+)-ATPase enzyme .

Result of Action

The molecular and cellular effects of esomeprazole magnesium dihydrate’s action include a reduction in gastric acid secretion . This leads to a decrease in the acidity of the stomach, which can help manage conditions such as gastroesophageal reflux disease (GERD), gastric ulcers, and pathological hypersecretory conditions .

Wissenschaftliche Forschungsanwendungen

Esomeprazole has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying chiral synthesis and enantiomeric separation.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Extensively studied for its efficacy in treating acid-related disorders and its pharmacokinetics.

Industry: Used in the formulation of gastro-resistant tablets and other pharmaceutical preparations

Biochemische Analyse

Biochemical Properties

Esomeprazole magnesium dihydrate plays a crucial role in biochemical reactions by inhibiting the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to sulfhydryl groups of cysteines on the (H+, K+)-ATPase enzyme, esomeprazole magnesium dihydrate effectively inhibits both basal and stimulated gastric acid secretion . Additionally, it has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health .

Cellular Effects

Esomeprazole magnesium dihydrate influences various cellular processes, particularly in gastric parietal cells. It suppresses gastric acid secretion by inhibiting the (H+, K+)-ATPase enzyme, leading to reduced acid production . Long-term use of esomeprazole magnesium dihydrate can result in decreased absorption of micronutrients such as iron and vitamin B12, potentially affecting cellular metabolism . It may also cause hypomagnesemia, which can impact cellular functions such as muscle contraction and nerve function .

Molecular Mechanism

The molecular mechanism of esomeprazole magnesium dihydrate involves its selective inhibition of the proton pump in gastric parietal cells . By binding covalently to the (H+, K+)-ATPase enzyme, it blocks the final step in acid production, thereby reducing gastric acidity . This binding is irreversible, meaning new enzyme must be synthesized for acid production to resume . Additionally, esomeprazole magnesium dihydrate inhibits DDAH, leading to an accumulation of asymmetric dimethylarginine (ADMA), a nitric oxide synthase inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, esomeprazole magnesium dihydrate has shown stability and a prolonged duration of antisecretory effect, persisting longer than 24 hours . Rapid discontinuation can cause a rebound effect, leading to a short-term increase in gastric acid secretion . Long-term use has been associated with increased susceptibility to bacterial infections and reduced absorption of micronutrients .

Dosage Effects in Animal Models

In animal models, the effects of esomeprazole magnesium dihydrate vary with dosage. At therapeutic doses, it effectively reduces gastric acid secretion without significant adverse effects . At higher doses, it may cause toxic effects such as hypomagnesemia and increased risk of cardiovascular events due to DDAH inhibition . The threshold for these adverse effects varies depending on the species and individual sensitivity .

Metabolic Pathways

Esomeprazole magnesium dihydrate is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The major metabolites include hydroxy and 5-O-desmethyl esomeprazole, which are excreted mainly in the urine . The drug’s metabolism can be affected by genetic polymorphisms in CYP2C19, leading to variations in drug efficacy and safety .

Transport and Distribution

Esomeprazole magnesium dihydrate is absorbed in the small intestine and transported to the liver, where it undergoes extensive first-pass metabolism . It is highly bound to plasma proteins, which facilitates its distribution throughout the body . The drug’s bioavailability ranges from 50% to 90%, depending on the formulation and individual patient factors .

Subcellular Localization

Within cells, esomeprazole magnesium dihydrate targets the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This localization is crucial for its inhibitory effect on gastric acid production. The drug’s activity is influenced by the acidic environment of the parietal cell canaliculi, where it is protonated and converted to its active form .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Esomeprazol umfasst mehrere Schritte. Eine gängige Methode beginnt mit 4-Methoxy-2-hydroxymethyl-3,5-dimethylpyridin, das mit Bromwasserstoffsäure zu 4-Methoxy-2-brommethyl-3,5-dimethylpyridin reagiert. Diese Verbindung reagiert dann mit 5-Methoxy-2-mercaptobenzimidazol zu 5-Methoxy-2-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio-1H-benzimidazol. Dieses Zwischenprodukt wird dann mit einem Oxidationsmittel wie Wasserstoffperoxid in Gegenwart eines chiralen Katalysators zu Esomeprazol oxidiert .

Industrielle Produktionsverfahren

Im industriellen Maßstab wird Esomeprazol oft als sein Magnesiumsalz, Esomeprazol-Magnesium-Trihydrat, hergestellt. Das Verfahren umfasst das Lösen von Esomeprazol-Kalium in Wasser, die Zugabe eines inerten Lösungsmittels und die anschließende Salifizierung mit einer anorganischen Magnesiumsalzlösung. Die Lösung wird dann erhitzt und langsam abgekühlt, um das Esomeprazol-Magnesium-Trihydrat zu kristallisieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Esomeprazol unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen

Oxidation: Esomeprazol kann mit Wasserstoffperoxid in Gegenwart eines chiralen Katalysators oxidiert werden.

Reduktion: Reduktionsreaktionen sind für Esomeprazol weniger häufig, können aber Reduktionsmittel wie Natriumborhydrid beinhalten.

Substitution: Substitutionsreaktionen können am Pyridinring auftreten, häufig unter Verwendung von Halogenierungsmitteln wie Brom.

Hauptprodukte

Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören verschiedene Metaboliten wie Hydroxy-Esomeprazol, Sulfon-Esomeprazol und 5-O-Desmethyl-Esomeprazol .

Wissenschaftliche Forschungsanwendungen

Esomeprazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung chiraler Synthese und enantiomerer Trennung eingesetzt.

Biologie: Untersucht werden seine Auswirkungen auf zelluläre Prozesse und Enzyminhibition.

Medizin: Umfassend untersucht wurde seine Wirksamkeit bei der Behandlung säurebedingter Erkrankungen und seine Pharmakokinetik.

Industrie: Wird bei der Formulierung von magensaftresistenten Tabletten und anderen pharmazeutischen Zubereitungen eingesetzt

Wirkmechanismus

Esomeprazol wirkt durch Hemmung des H+/K±ATPase-Enzyms in den Magensäurezellen. Dieses Enzym ist für den letzten Schritt bei der Produktion von Magensäure verantwortlich. Durch die kovalente Bindung an Sulfhydryl-Gruppen des Enzyms blockiert Esomeprazol effektiv die Säuresekretion. Diese Hemmung ist irreversibel, d. h. es muss neues Enzym synthetisiert werden, damit die Säureproduktion wieder aufgenommen werden kann .

Analyse Chemischer Reaktionen

Types of Reactions

Esomeprazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Esomeprazole can be oxidized using hydrogen peroxide in the presence of a chiral catalyst.

Reduction: Reduction reactions are less common for esomeprazole but can involve reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the pyridine ring, often using halogenating agents like bromine.

Major Products

The major products formed from these reactions include various metabolites such as hydroxy-esomeprazole, sulfone-esomeprazole, and 5-O-desmethyl-esomeprazole .

Vergleich Mit ähnlichen Verbindungen

Esomeprazol wird oft mit anderen Protonenpumpenhemmern wie Omeprazol, Pantoprazol und Lansoprazol verglichen. Während alle diese Verbindungen durch Hemmung des H+/K±ATPase-Enzyms wirken, ist Esomeprazol einzigartig als S-Isomer von Omeprazol, was bei einigen Patienten zu verbesserten pharmakokinetischen Eigenschaften und Wirksamkeit führen kann .

Liste ähnlicher Verbindungen

- Omeprazol

- Pantoprazol

- Lansoprazol

- Rabeprazol

- Dexlansoprazol

Die einzigartige enantiomere Form von Esomeprazol ermöglicht potenziell bessere therapeutische Ergebnisse in bestimmten klinischen Szenarien und macht es zu einer wertvollen Ergänzung der Klasse der Protonenpumpenhemmer.

Eigenschaften

CAS-Nummer |

217087-10-0 |

|---|---|

Molekularformel |

C34H40MgN6O8S2 |

Molekulargewicht |

749.2 g/mol |

IUPAC-Name |

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate |

InChI |

InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m00.../s1 |

InChI-Schlüssel |

DBOUSUONOXEWHU-VCKZSRROSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |

Isomerische SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |

Kanonische SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |

Piktogramme |

Irritant |

Löslichkeit |

Very slightly soluble in water |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chroman-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1257064.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate](/img/structure/B1257067.png)

![4-[3-(Dimethylamino)propylamino]phenol](/img/structure/B1257069.png)

![6-cyclohexyl-4-hydroxy-5-[2-[1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoylamino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide](/img/structure/B1257070.png)

![(9R,10S,13R,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1257078.png)

![ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1257081.png)